(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride
Overview
Description
The compound “(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride” appears to be a specific stereochemical form of an amino acid derivative, which could be of interest in various fields of chemical and pharmaceutical research due to its unique structure.
Synthesis Analysis
Synthetic approaches for related compounds involve multi-step processes, including the Michael addition, Gabriel synthesis, and reduction reactions. For example, Kitagawa et al. (2004) describe the synthesis of racemic 2-amino-3-(heteroaryl)propanoic acids, providing insights into methodologies that could be adapted for the synthesis of our target compound (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Molecular Structure Analysis
The molecular structure of compounds closely related to the target can be characterized using techniques like X-ray diffraction, as demonstrated by Li, Liang, and Tai (2009) in their study on the crystal structure of a similar amino acid derivative (Li, Liang, & Tai, 2009).
Chemical Reactions and Properties
The chemical behavior of amino acid derivatives can be influenced by their functional groups, leading to various reactions such as aminomethylation, which Agababyan et al. (2002) investigated in their work on the synthesis of specific dihydrochloride derivatives (Agababyan, Gevorgyan, Sarkisyan, & Tumadzhyan, 2002).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of chemical compounds. The work by Yao et al. (2013) on the synthesis and structural studies of uracil derivatives provides an example of how these properties can be studied and reported (Yao, Yi, Zhou, & Xiong, 2013).
Chemical Properties Analysis
The reactivity, including the ability to undergo specific chemical reactions, defines a compound's chemical properties. Baul et al. (2013) explored the synthesis and structural studies of diorganotin(IV) compounds, revealing insights into the reactivity of organometallic compounds that could be analogous to the study of amino acid derivatives (Baul, Kehie, Chanu, Duthie, & Höpfl, 2013).
Scientific Research Applications
Applications in Material Science
Phloretic acid, closely related to the structure of (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride, is utilized as a sustainable alternative to phenol for introducing phenolic functionalities to –OH bearing molecules. This approach, applied in the synthesis of bio-based benzoxazine end-capped molecules, demonstrates significant potential for various applications in material science, offering an eco-friendly alternative with suitable thermal and thermo-mechanical properties for diverse applications (Trejo-Machin, Verge, Puchot, & Quintana, 2017).
Applications in Drug Synthesis
The structural versatility of (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride facilitates the creation of a myriad of compounds with potential pharmaceutical applications. For instance, its derivatives have been used to synthesize an artificial alanine-based amino acid bearing a substituted triazolyl-thione group. This compound was subsequently used as a scaffold for the synthesis of new platinum complexes with potential dual action, owing to the metal centre and the amino acid moiety. These complexes demonstrated moderate cytotoxic activity on cancer cells and a marked ability to bind DNA sequences, indicating potential applications in cancer therapy (Riccardi et al., 2019).
Safety And Hazards
The safety and hazards of “(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride” are not directly available. However, the related compound “3-(2-Aminoethoxy)propanoic acid TFA salt” has a GHS05 pictogram, with the signal word “Danger”. It has hazard statements H318 and precautionary statements P280 - P305 + P351 + P33812.
Future Directions
The future directions of “(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride” are not directly available in the search results. More specific or detailed information might be needed for a thorough analysis.
properties
IUPAC Name |
(2S)-2-amino-3-(2-aminoethoxy)propanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVHJSRSTAWFIIF-WCCKRBBISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(COC[C@@H](C(=O)O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584097 | |
Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride | |
CAS RN |
118021-35-5 | |
Record name | O-(2-Aminoethyl)-L-serine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(+)-2-Amino-3-(2-aminoethoxy)propanoic acid monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.